molecular formula C14H17F2NO B13568230 N-(2,2-difluorocycloheptyl)benzamide

N-(2,2-difluorocycloheptyl)benzamide

Cat. No.: B13568230
M. Wt: 253.29 g/mol
InChI Key: OSORVYXNQIYKOY-UHFFFAOYSA-N
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Description

N-(2,2-difluorocycloheptyl)benzamide is an organic compound that belongs to the class of benzamides. Benzamides are derivatives of benzoic acid and are known for their wide range of applications in pharmaceuticals, agriculture, and materials science. The unique structure of this compound, which includes a difluorocycloheptyl group attached to a benzamide moiety, imparts distinct chemical and physical properties to the compound.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(2,2-difluorocycloheptyl)benzamide typically involves the reaction of 2,2-difluorocycloheptylamine with benzoyl chloride. The reaction is carried out in the presence of a base, such as triethylamine, to neutralize the hydrochloric acid formed during the reaction. The reaction is usually performed in an organic solvent like dichloromethane at room temperature. The product is then purified by recrystallization or column chromatography.

Industrial Production Methods

In an industrial setting, the production of this compound can be scaled up using similar reaction conditions. The use of continuous flow reactors can enhance the efficiency and yield of the synthesis. Additionally, the purification process can be optimized using automated chromatography systems to ensure high purity of the final product.

Chemical Reactions Analysis

Types of Reactions

N-(2,2-difluorocycloheptyl)benzamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.

    Reduction: Reduction can be achieved using reducing agents such as lithium aluminum hydride or sodium borohydride.

    Substitution: The benzamide moiety can undergo nucleophilic substitution reactions, where the amide group can be replaced by other nucleophiles.

Common Reagents and Conditions

    Oxidation: Potassium permanganate in acidic or basic medium.

    Reduction: Lithium aluminum hydride in anhydrous ether.

    Substitution: Nucleophiles like amines or alcohols in the presence of a base.

Major Products Formed

    Oxidation: Formation of carboxylic acids or ketones.

    Reduction: Formation of amines or alcohols.

    Substitution: Formation of substituted benzamides.

Scientific Research Applications

N-(2,2-difluorocycloheptyl)benzamide has several applications in scientific research:

    Chemistry: Used as a building block in the synthesis of more complex organic molecules.

    Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.

    Medicine: Investigated for its potential as a pharmaceutical intermediate in the development of new drugs.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of N-(2,2-difluorocycloheptyl)benzamide involves its interaction with specific molecular targets. The compound can bind to enzymes or receptors, modulating their activity. For example, it may inhibit the activity of certain enzymes by forming a stable complex, thereby preventing the enzyme from catalyzing its substrate. The exact molecular pathways involved depend on the specific biological context in which the compound is used.

Comparison with Similar Compounds

Similar Compounds

  • N-(2,2-difluorocyclohexyl)benzamide
  • N-(2,2-difluorocyclopentyl)benzamide
  • N-(2,2-difluorocyclooctyl)benzamide

Uniqueness

N-(2,2-difluorocycloheptyl)benzamide is unique due to its specific difluorocycloheptyl group, which imparts distinct steric and electronic properties. This uniqueness can influence its reactivity, biological activity, and overall chemical behavior compared to other similar compounds.

Properties

Molecular Formula

C14H17F2NO

Molecular Weight

253.29 g/mol

IUPAC Name

N-(2,2-difluorocycloheptyl)benzamide

InChI

InChI=1S/C14H17F2NO/c15-14(16)10-6-2-5-9-12(14)17-13(18)11-7-3-1-4-8-11/h1,3-4,7-8,12H,2,5-6,9-10H2,(H,17,18)

InChI Key

OSORVYXNQIYKOY-UHFFFAOYSA-N

Canonical SMILES

C1CCC(C(CC1)(F)F)NC(=O)C2=CC=CC=C2

Origin of Product

United States

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